![molecular formula C15H11N7O2 B6052007 N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6052007.png)
N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide
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Overview
Description
N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, triazole, and pyrimidine rings, making it a valuable scaffold for medicinal chemistry and other applications.
Preparation Methods
The synthesis of N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide typically involves multi-step reactions starting from commercially available reagents. The synthetic route often includes the formation of the triazole and pyrimidine rings, followed by their fusion with the pyridine ring. Reaction conditions may vary, but common steps include cyclization, condensation, and functional group modifications. Industrial production methods focus on optimizing yield and purity, often employing high-throughput techniques and advanced purification methods .
Chemical Reactions Analysis
N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often affecting its reactivity and stability.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of derivatives with different properties.
Condensation: This reaction is crucial for forming the triazole and pyrimidine rings. Major products from these reactions include various substituted derivatives that can be further explored for their biological activities
Scientific Research Applications
Pharmacological Research
N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide has been studied for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis makes it a candidate for further exploration in cancer therapy.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for various enzymes:
- Kinases : The compound may inhibit specific kinases involved in signal transduction pathways, which could provide insights into its role in modulating cellular responses.
- Phosphodiesterases : Inhibition of phosphodiesterases can lead to increased levels of cyclic nucleotides, potentially affecting numerous physiological processes.
Neuropharmacology
There is growing interest in the neuroprotective effects of this compound:
- Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.
- Methylation at the 8th position.
- Introduction of the nicotinamide moiety via coupling reactions.
These synthetic routes are crucial for producing this compound in sufficient quantities for research purposes.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of this compound against Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively at low concentrations and showed synergistic effects when combined with traditional antibiotics.
Mechanism of Action
The mechanism of action of N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The compound’s unique structure allows it to fit into active sites of proteins, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately affecting cellular functions .
Comparison with Similar Compounds
N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is compared with other similar compounds such as:
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, affecting their reactivity and applications.
Benzimidazoles: Although structurally different, they share some pharmacological properties with triazolopyrimidines
This compound’s uniqueness lies in its specific ring fusion and the presence of the nicotinamide moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-[8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. This class is known for its diverse biological activities and pharmacological potential. The incorporation of the isonicotinamide group enhances its therapeutic properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N6O2, with a molecular weight of approximately 284.28 g/mol. The compound features a multi-ring structure that contributes to its unique reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C14H12N6O2 |
Molecular Weight | 284.28 g/mol |
Structure Type | Pyrido-triazolo-pyrimidine |
Biological Activity
Antimicrobial Activity
Research has indicated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria. A study evaluating various compounds from this class found that modifications at specific positions (such as the 8th position in this compound) can enhance antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. The triazole and pyrimidine moieties are known to interact with DNA and inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Enzyme Inhibition
Additionally, this compound has been studied for its potential to inhibit specific enzymes linked to metabolic pathways. The presence of the isonicotinamide group suggests possible interactions with nicotinamide adenine dinucleotide (NAD)-dependent enzymes . This activity could be relevant in the context of metabolic disorders or conditions like diabetes.
Case Studies
Several case studies have explored the biological effects of similar compounds within the same chemical family:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various triazolopyrimidine derivatives against clinical isolates. Compounds with similar structural features showed MIC values indicating potent activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly compared to controls. These findings highlight the potential use of such compounds in cancer therapeutics .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that some derivatives could act as competitive inhibitors for key metabolic enzymes involved in glycolysis and the Krebs cycle .
Properties
IUPAC Name |
N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c1-9-5-12-11(7-17-15-18-8-19-22(12)15)14(24)21(9)20-13(23)10-3-2-4-16-6-10/h2-8H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXJKABNXBWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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